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3-Methylnonane-2,4-dione - 113486-29-6

3-Methylnonane-2,4-dione

Catalog Number: EVT-289652
CAS Number: 113486-29-6
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methylnonane-2,4-dione is an organic compound belonging to the class of diketones. It is a significant flavor and fragrance compound found naturally in various sources and is recognized for its intense, characteristic aroma, often described as "hay-like," "strawy," "fruity," or "lard-like." [, ]

Nonane-2,4-dione

  • Relevance: Nonane-2,4-dione is structurally similar to 3-Methylnonane-2,4-dione, lacking only the methyl group at the 3-position. This structural similarity suggests they may share similar formation pathways during soybean oil oxidation [].
  • Relevance: This compound shares the 2,4-dione structure with 3-Methylnonane-2,4-dione and also possesses two methyl substitutions, suggesting potential similarities in their reactivity and sensory properties [].
  • Relevance: This compound belongs to the same chemical class as 3-Methylnonane-2,4-dione (diketones) and has a similar carbon chain length, suggesting potential similarities in their formation mechanisms and sensory attributes in oxidized oils [].

Decane-3,5-dione

  • Relevance: Like 3-Methylnonane-2,4-dione, this compound is a diketone and possesses a similar carbon chain length. Its inclusion as a reference compound suggests it might be present in oxidized oils and contribute to flavor changes, potentially through similar reaction pathways as 3-Methylnonane-2,4-dione [].

Decane-4,5-dione

  • Relevance: This compound is another diketone similar in structure and chain length to 3-Methylnonane-2,4-dione, suggesting potential commonalities in their formation during lipid oxidation and potential contributions to off-flavors in oils [].

3-Oxodecanal

  • Relevance: While not a diketone, 3-Oxodecanal shares a similar carbon chain length with 3-Methylnonane-2,4-dione and possesses a ketone group, indicating a potential relationship in their formation during lipid oxidation processes and possible roles in flavor changes [].
  • Relevance: As a keto-aldehyde with a comparable carbon chain length to 3-Methylnonane-2,4-dione, this compound suggests a potential link in their formation during the oxidation of fatty acids, and may also contribute to the overall sensory profile of oxidized oils [].

(3R)-3-Hydroxy-3-methylnonane-2,4-dione

  • Relevance: This compound is structurally very similar to 3-Methylnonane-2,4-dione, with the addition of a hydroxyl group at the 3-position. This suggests a close biosynthetic relationship between these compounds [].
  • Relevance: Like its enantiomeric counterpart, (3S)-3-Hydroxy-3-methylnonane-2,4-dione is closely related to 3-Methylnonane-2,4-dione, differing only by the stereochemistry at the 3-position hydroxyl group. This suggests they may be derived from similar metabolic pathways or precursors [].

Furanoid fatty acids

  • Relevance: These compounds are studied alongside 3-Methylnonane-2,4-dione to understand their combined impact on oxidized soybean oil flavor, suggesting they may interact synergistically or antagonistically in influencing the overall sensory profile [].
Source and Classification

3-Methylnonane-2,4-dione was first identified in green tea in 2002, specifically noted for enhancing the richness of the tea's flavor profile. It is classified under the broader category of ketones, which are characterized by a carbonyl group (C=O) bonded to two hydrocarbon groups. The compound's unique structure allows it to interact with olfactory receptors, contributing to its aromatic properties .

Synthesis Analysis

The synthesis of 3-methylnonane-2,4-dione can be achieved through several methods, with aldol condensation being one of the most notable techniques.

Aldol Condensation Method

  1. Starting Materials: The synthesis typically begins with 2,3-octanedione as a precursor.
  2. Reaction Conditions: The reaction is catalyzed by bases such as sodium hydroxide or potassium hydroxide under controlled temperatures.
  3. Mechanism: The aldol condensation involves the formation of a β-hydroxy ketone intermediate, which subsequently undergoes dehydration to yield the final product.
  4. Purification: High-purity 3-methylnonane-2,4-dione can be obtained through techniques such as distillation or crystallization from copper complexes .

Enzymatic Synthesis

An alternative approach involves enzymatic methods that utilize specific enzymes to catalyze the reactions leading to the formation of optically pure enantiomers of 3-methylnonane-2,4-dione. This method can enhance selectivity and yield while minimizing by-products .

Molecular Structure Analysis

The molecular structure of 3-methylnonane-2,4-dione features a nonane backbone with two ketone functional groups located at the second and fourth carbon positions.

Chemical Reactions Analysis

3-Methylnonane-2,4-dione participates in various chemical reactions typical for ketones:

  1. Nucleophilic Addition: It can undergo nucleophilic addition reactions due to its electrophilic carbonyl groups.
  2. Condensation Reactions: It may react with alcohols to form hemiacetals or acetals under acidic conditions.
  3. Oxidation: The compound can be oxidized to form carboxylic acids or other derivatives.

These reactions highlight its versatility as a building block in organic synthesis and flavor chemistry.

Mechanism of Action

The mechanism of action for 3-methylnonane-2,4-dione primarily involves its interaction with olfactory receptors in the nasal cavity:

  1. Binding: The compound binds to specific olfactory receptors that recognize its unique structure.
  2. Signal Transduction: Upon binding, a signal transduction pathway is activated, leading to the perception of aroma.
  3. Flavor Profile Contribution: In green tea, it enhances certain flavor notes associated with freshness and richness.

This mechanism underscores its importance in sensory evaluation and flavor enhancement in food products.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless liquid.
  • Odor: Characterized by a strong fruity and straw-like aroma.
  • Boiling Point: Approximately 210 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or light exposure.

These properties are essential for its application in food science and fragrance formulation.

Applications

The applications of 3-methylnonane-2,4-dione span several fields:

  1. Food Industry: Used as a flavoring agent in beverages and food products due to its pleasant aroma.
  2. Fragrance Industry: Incorporated into perfumes and scented products for its fruity notes.
  3. Analytical Chemistry: Employed as a standard reference compound in gas chromatography-mass spectrometry analyses for quantifying similar compounds in complex mixtures .

Properties

CAS Number

113486-29-6

Product Name

3-Methylnonane-2,4-dione

IUPAC Name

3-methylnonane-2,4-dione

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3

InChI Key

BGVBGAIWXAXBLP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C(C)C(=O)C

Solubility

Soluble in hexane, diethylether; insoluble in water
Soluble (in ethanol)

Synonyms

3-Methyl-2,4-nonanedione; 3-Methylnonan-2,4-dione

Canonical SMILES

CCCCCC(=O)C(C)C(=O)C

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